5,7,7-Trimethyloct-5-en-2-one
CAS No.: 61478-34-0
Cat. No.: VC19542921
Molecular Formula: C11H20O
Molecular Weight: 168.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61478-34-0 |
|---|---|
| Molecular Formula | C11H20O |
| Molecular Weight | 168.28 g/mol |
| IUPAC Name | 5,7,7-trimethyloct-5-en-2-one |
| Standard InChI | InChI=1S/C11H20O/c1-9(6-7-10(2)12)8-11(3,4)5/h8H,6-7H2,1-5H3 |
| Standard InChI Key | ZJAFSWKCAMDHEF-UHFFFAOYSA-N |
| Canonical SMILES | CC(=CC(C)(C)C)CCC(=O)C |
Introduction
Synthesis and Reaction Pathways
Biosynthetic Routes
While no direct biosynthetic studies exist, analogous terpenoid ketones like 2,2,7-trimethyloct-6-en-3-one are derived from cineole degradation . Similar pathways involving cyclization or oxidative cleavage of bicyclic monoterpenes could theoretically yield 5,7,7-trimethyloct-5-en-2-one.
Laboratory Synthesis
A plausible synthetic route involves:
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Aldol Condensation: Reacting 3,3-dimethylbutan-2-one (pinacolone) with a γ,δ-unsaturated aldehyde.
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Grignard Addition: Using dimethylallyl bromide (1-bromo-3-methylbut-2-ene) to install the trisubstituted double bond .
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Acid-Catalyzed Rearrangement: As demonstrated in the decomposition of tetrahydropyran derivatives , protonation of intermediate lactones could facilitate skeletal rearrangements to form the target ketone.
Physicochemical Properties
Molecular and Spectral Data
Stability and Reactivity
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Keto-Enol Tautomerism: The α,β-unsaturated ketone system may exhibit enolization under acidic or basic conditions, though stability favors the keto form .
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Conjugate Additions: The enone system is susceptible to nucleophilic attack (e.g., Michael addition) .
Spectroscopic Characterization
Infrared Spectroscopy
The ketone carbonyl stretch appears as a strong band near 1700 cm, consistent with analogous compounds . The trisubstituted double bond shows weak-to-moderate absorption at 1640–1680 cm.
Nuclear Magnetic Resonance
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